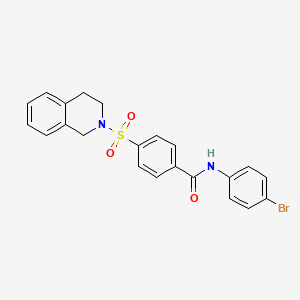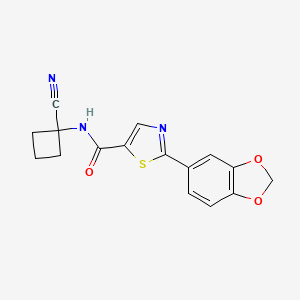
2-(2H-1,3-benzodioxol-5-yl)-N-(1-cyanocyclobutyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-(1-cyanocyclobutyl)-1,3-thiazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
The compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, the compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's and Parkinson's. In materials science, the compound has been studied for its potential use as a building block for the synthesis of novel materials.
Mechanism of Action
The exact mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-(1-cyanocyclobutyl)-1,3-thiazole-5-carboxamide is not fully understood. However, it has been suggested that the compound acts by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The compound has been shown to exhibit anti-cancer activity in various in vitro and in vivo studies. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2H-1,3-benzodioxol-5-yl)-N-(1-cyanocyclobutyl)-1,3-thiazole-5-carboxamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use as a drug candidate.
Future Directions
There are several future directions for the study of 2-(2H-1,3-benzodioxol-5-yl)-N-(1-cyanocyclobutyl)-1,3-thiazole-5-carboxamide. One direction is to further study its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to optimize its use as a drug candidate for the treatment of various diseases. Additionally, the compound could be studied for its potential use in materials science for the synthesis of novel materials.
Synthesis Methods
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(1-cyanocyclobutyl)-1,3-thiazole-5-carboxamide involves the reaction of 2-(2H-1,3-benzodioxol-5-yl) ethanol with N-(1-cyanocyclobutyl) thioamide in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(1-cyanocyclobutyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c17-8-16(4-1-5-16)19-14(20)13-7-18-15(23-13)10-2-3-11-12(6-10)22-9-21-11/h2-3,6-7H,1,4-5,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUXPHGOVDZIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CN=C(S2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,3-benzodioxol-5-yl)-N-(1-cyanocyclobutyl)-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2486683.png)
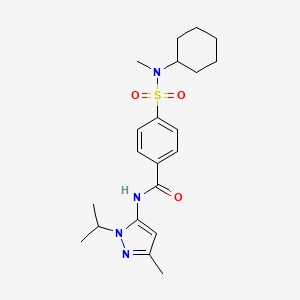
![2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B2486689.png)

![(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486692.png)



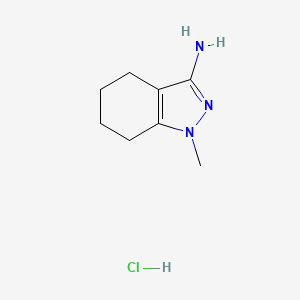
![1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2486700.png)
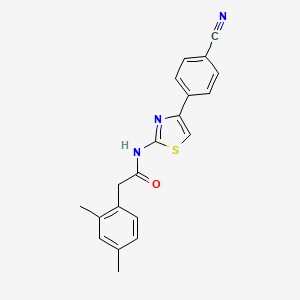
![3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2486703.png)
![6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2486705.png)
